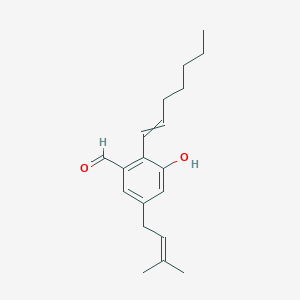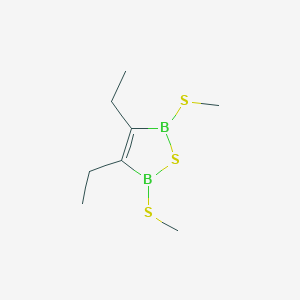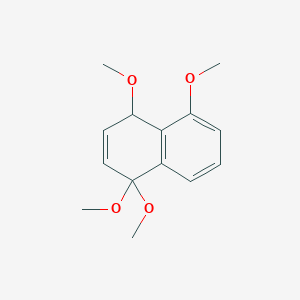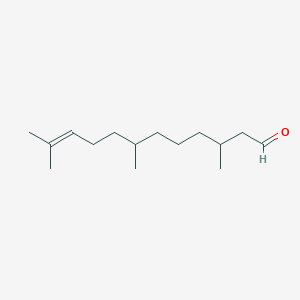![molecular formula C9H21O3PS2 B14494448 Diethyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 62999-72-8](/img/structure/B14494448.png)
Diethyl [bis(ethylsulfanyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two ethylsulfanyl groups and a diethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
Diethyl [bis(ethylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, tosylates, or mesylates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
科学研究应用
Diethyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including flame retardants, plasticizers, and corrosion inhibitors.
作用机制
The mechanism of action of diethyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, its phosphonate group can mimic phosphate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the ethylsulfanyl groups may interact with thiol-containing proteins, affecting their function.
相似化合物的比较
Similar Compounds
Diethyl phosphonate: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
Dimethyl [bis(ethylsulfanyl)methyl]phosphonate: Similar structure but with methyl esters instead of ethyl esters.
Diethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Uniqueness
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of both ethylsulfanyl groups and diethyl ester, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
62999-72-8 |
|---|---|
分子式 |
C9H21O3PS2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-[bis(ethylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C9H21O3PS2/c1-5-11-13(10,12-6-2)9(14-7-3)15-8-4/h9H,5-8H2,1-4H3 |
InChI 键 |
NBOANCNVCFVWCX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(SCC)SCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)


![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)




